ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate
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Description
Ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Research has explored the synthesis of compounds structurally related to ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl]acetate. For instance, a study by Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, exhibiting antimicrobial activities against both Gram-positive and Gram-negative bacteria. These compounds, including the ethyl acetate derivative, were characterized using spectroscopic and elemental analysis data (Sharma, Sharma, & Rane, 2004).
Catalytic Applications
The compound's class has been studied for its catalytic applications. Grasa et al. (2003) investigated imidazol-2-ylidenes, a family of N-heterocyclic carbenes, as efficient catalysts in transesterification involving various esters and alcohols. These compounds showed potential in mediating acylation of alcohols with enol acetates at room temperature (Grasa, Gueveli, Singh, & Nolan, 2003).
Antioxidant Properties
The related ethyl acetate fractions from various sources have been identified for their antioxidant properties. Zhang et al. (2009) isolated phenolic compounds from walnut kernels showing significant antioxidant activities. Such studies highlight the potential of ethyl acetate derivatives in contributing to antioxidant research (Zhang, Liao, Moore, Wu, & Wang, 2009).
Pharmaceutical Potential
Chakraborty et al. (2016) explored the ethyl acetate fraction of red seaweed for substituted aryl meroterpenoids, demonstrating potential as antioxidative molecules for pharmaceutical and food industries. Such research underscores the relevance of ethyl acetate derivatives in developing new pharmaceutical agents (Chakraborty, Joseph, Joy, & Raola, 2016).
Heterocyclization Reactions
Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, has been employed in synthesizing novel heterocyclic compounds with potential antibacterial activity. This illustrates the compound's utility in creating new therapeutic agents (Al-badrany, Mohammed, & Alasadi, 2019).
Properties
IUPAC Name |
ethyl 2-[2-[(E)-but-2-enyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-6-8-9-21-16(25)14-15(20(5)18(21)26)19-17-22(10-13(24)27-7-2)11(3)12(4)23(14)17/h6,8H,7,9-10H2,1-5H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAMPTGBGINNLC-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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